Product packaging for TMX-201(Cat. No.:)

TMX-201

Cat. No.: B10855017
M. Wt: 1085.4 g/mol
InChI Key: NFNAPLYFBJBKSH-QKLVPKOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DOPE-TLR7a is a 1,2‑di‑(9Z‑octadecenoyl)‑sn‑glycero‑3‑phosphoethanolamine (DOPE) conjugated Toll-like Receptor 7 (TLR7) agonist. This conjugate is designed for high immunostimulatory activity, with research demonstrating its very high potency (EC50 around 9 nM) in cellular assays . The immunostimulatory activity of DOPE-TLR7a is highly dependent on its physical formulation; it exhibits potent activity when prepared by dissolution in DMSO followed by dilution in aqueous medium, which forms approximately 93 nm nanoparticles, or when incorporated into large multilamellar liposomes (400–700 nm) . Small Angle X-ray Scattering (SAXS) analysis of the active nanoparticle formulation has revealed a lamellar order with a layer spacing of 68.7 Å, correlating with an arrangement in groups of three bilayers . The primary mechanism for the increased potency of conjugated TLR7 agonists like DOPE-TLR7a is through this alteration of physical form into particulate structures, which enhances cellular uptake and engagement with the endosomally-localized TLR7 receptor . TLR7 is an endosomal sensor that recognizes single-stranded RNA (ssRNA) and synthetic ligands, triggering a MyD88-dependent signaling pathway that leads to the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, thereby linking innate and adaptive immunity . Given its potent ability to activate antigen-presenting cells, DOPE-TLR7a is a valuable research tool for investigating vaccine adjuvants, cancer immunotherapy approaches, and innate immune signaling . FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H93N6O12P B10855017 TMX-201

Properties

Molecular Formula

C57H93N6O12P

Molecular Weight

1085.4 g/mol

IUPAC Name

[(2R)-3-[2-[[4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C57H93N6O12P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-50(64)72-45-49(75-51(65)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)46-74-76(68,69)73-41-40-59-55(66)48-38-36-47(37-39-48)44-63-54-52(60-57(63)67)53(58)61-56(62-54)71-43-42-70-3/h18-21,36-39,49H,4-17,22-35,40-46H2,1-3H3,(H,59,66)(H,60,67)(H,68,69)(H2,58,61,62)/b20-18-,21-19-/t49-/m1/s1

InChI Key

NFNAPLYFBJBKSH-QKLVPKOFSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=CC=C(C=C1)CN2C3=NC(=NC(=C3NC2=O)N)OCCOC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=CC=C(C=C1)CN2C3=NC(=NC(=C3NC2=O)N)OCCOC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Synthesis and Chemical Design of Dope Tlr7a

General Synthesis Methodologies for Lipid-TLR7 Agonist Conjugates

The synthesis of lipid-TLR7 agonist conjugates typically involves forming a stable covalent bond between the lipid and the TLR7 agonist molecule. This approach is widely used to create novel immunostimulatory compounds with tailored properties. Conjugation of small molecule agonists of TLR7 to various entities like proteins, lipids, or polymers is known to modulate their potency and influence their physical form or formulation, which in turn affects their immunostimulatory activity. researchgate.netnih.gov

Conjugation Chemistry Approaches (e.g., Carboxyl-Modified TLR7 Agonist to Phospholipid)

One common approach for conjugating a TLR7 agonist to a phospholipid like DOPE involves utilizing a functional group on the TLR7 agonist that can react with a complementary group on the lipid. For instance, a carboxyl-modified TLR7 agonist can be coupled to a phospholipid containing an amine group, such as DOPE, via amide bond formation. This type of conjugation creates a stable link between the two molecules. Studies have shown that a potent TLR7 agonist, such as UC-1V150, can be conjugated to phospholipids (B1166683) via a versatile functional group like a benzoic acid. acs.orgnih.govfigshare.com Direct conjugation methods have been developed, including producing an amine-reactive version of the TLR7 agonist. acs.org

Role of Specific Reagents and Reaction Conditions (e.g., HATU, TEA, Anhydrous DMF)

Specific reagents and controlled reaction conditions are essential for efficient and effective conjugation. Coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are commonly used in conjugation chemistry, particularly for forming amide bonds between carboxylic acids and amines. enamine.netwikipedia.org HATU is a standard reagent in peptide coupling and facilitates the generation of an active ester from a carboxylic acid, which then reacts with an amine. enamine.netwikipedia.org The presence of a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often critical in these reactions to facilitate the coupling and neutralize acidic byproducts. enamine.netacs.org Anhydrous solvents like dimethylformamide (DMF) are frequently employed due to their ability to dissolve both reactants and promote the reaction without interference from water. enamine.netwikipedia.orggoogle.com For example, a synthetic TLR7 agonist has been reacted with an NHS-ester of a lipid in DMF with triethylamine to achieve conjugation. google.com

Design Principles for Enhanced Immunostimulatory Activity

The design of lipid-TLR7 agonist conjugates like DOPE-TLR7a is guided by principles aimed at enhancing their immunostimulatory activity and improving their delivery to target immune cells.

Importance of Covalent Coupling to the Lipid Moiety

Covalent coupling of the TLR7 agonist to the lipid moiety is essential for influencing the potency and modulating the immunological activity of the conjugate. Simply mixing the TLR7 agonist with lipids without covalent linkage does not achieve the same enhanced effects. researchgate.net The covalent attachment ensures that the TLR7 agonist is effectively delivered to the endosomal compartment of immune cells, where TLR7 is located. researchgate.netacs.orgnih.gov This targeted delivery is crucial for efficient activation of the receptor and subsequent immune responses. acs.orgnih.gov Studies have shown that incorporation via covalent coupling to the lipid group is essential to influence potency, as dissolving the TLR7a agonist plus DOPE in DMSO before mixing and diluting in aqueous media showed no increase in the in vitro pro-inflammatory response. researchgate.net

Comparative Analysis with Unconjugated TLR7 Agonists

Comparative studies consistently demonstrate that lipid-conjugated TLR7 agonists, including DOPE-TLR7a, exhibit significantly enhanced immunostimulatory activity compared to their unconjugated counterparts. researchgate.netnih.govnih.govfigshare.comresearchgate.net The conjugation can lead to a substantial increase in potency, often by 10-fold or even up to 100-fold or 1000-fold in some cases, in inducing cytokine production in immune cells. researchgate.netnih.govfigshare.comresearchgate.netpnas.org

For example, a phospholipid TLR7 agonist conjugate was found to be at least 100-fold more potent than the free TLR7 ligand in mouse macrophages and human peripheral blood mononuclear cells. nih.govfigshare.com Another study showed that a DOPE-TLR7a conjugate had a very high potency with an EC50 of approximately 9 nM in vitro when analyzing IL12p40 concentrations, compared to the unconjugated agonist with an EC50 of approximately 1 μM. nih.govbvsalud.orgacs.org This represents a greater than 100-fold increase in potency.

The enhanced activity of lipid conjugates is attributed, in part, to their ability to form nanoparticles or be incorporated into liposomes, which facilitates their uptake by antigen-presenting cells (APCs) and subsequent delivery to the endosomes where TLR7 resides. researchgate.netnih.gov This targeted delivery and potential for controlled release contribute to a more potent and sustained immune response. pnas.org

Here is a comparative data summary based on the search results:

Compound TypeIn vitro Potency (vs. Unconjugated TLR7a)NotesSource(s)
Phospholipid-TLR7a Conjugate≥ 100-fold more potentMeasured in mouse macrophages and human PBMCs. nih.govfigshare.com
DOPE-TLR7a Conjugate> 10-fold more potentCompared to unconjugated TLR7 agonist. researchgate.netnih.gov
DOPE-TLR7a Conjugate (Specific)~100-fold more potentEC50 ~9 nM (IL12p40 induction) vs ~1 μM for unconjugated agonist. nih.govbvsalud.orgacs.org
Polysaccharide-TLR7a Conjugate10- to 1000-fold higher potenciesMeasured in murine mononuclear leukocytes. researchgate.net
Protein-TLR7a Conjugate (UC-1V150/MSA)10- to 100-fold more potentMeasured in mouse bone marrow-derived macrophage and human PBMCs. pnas.org

This data highlights the significant advantage of conjugating TLR7 agonists to lipids and other macromolecules for enhancing their immunostimulatory effects.

Formulation Strategies and Physical Characteristics of Dope Tlr7a for Biological Activity

Impact of Formulation on Immunostimulatory Potency

The method of preparation and delivery of DOPE-TLR7a directly impacts its ability to stimulate an immune response. Studies have demonstrated that the conjugate's effectiveness is significantly enhanced when it is formulated in a way that promotes the formation of particulate structures.

The conjugation of small molecule agonists like TLR7a to lipids is a strategy known to modulate potency, and the physical formulation of these conjugates is a major determinant of their immunostimulatory activity. researchgate.net For DOPE-TLR7a, nanoparticulate or liposomal formulations are required to achieve high potency. nih.govresearchgate.net When the DOPE-TLR7a conjugate is prepared by dissolution in dimethyl sulfoxide (B87167) (DMSO) followed by dilution in an aqueous medium, it forms nanoparticles that exhibit very high potency, with an EC₅₀ value of approximately 9 nM. nih.gov

Similarly, incorporating DOPE-TLR7a into multilamellar vesicles (MLV) or liposomes also leads to a significant increase in its pro-inflammatory potency. nih.gov Formulating the conjugate into liposomes composed of DOPE and dimethyldioctadecylammonium (B77308) bromide salt (DDA) increased its potency by more than tenfold compared to the unconjugated TLR7 agonist. nih.gov This link between the physical form of DOPE-TLR7a in an aqueous dispersion and its biological activity underscores the necessity of formulation for its function. nih.gov Without a formulation step that encourages particle formation, no significant immunostimulatory activity is detected. nih.gov

Immunostimulatory Potency of DOPE-TLR7a Formulations

FormulationDescriptionEC₅₀ (nM)Potency Increase vs. Unconjugated TLR7a
Nanoparticles (from DMSO)Formed by direct dilution from a DMSO stock solution into aqueous media.~9 nMHigh
Liposomes (DOPE:DDA)Incorporated into multilamellar vesicles.->10-fold
UnformulatedDOPE-TLR7a without a specific formulation step to induce particle formation.No detectable activity-

The enhanced biological activity of DOPE-TLR7a is directly related to its self-assembly into micelles or nanoparticles in aqueous environments. nih.gov The process is initiated by pre-dissolving the lipid conjugate in an organic solvent like DMSO. nih.gov Upon dilution into an aqueous solution, such as cell culture media, the amphiphilic nature of the DOPE-TLR7a molecules drives them to self-assemble. nih.govnih.gov The hydrophobic lipid tails (DOPE) orient themselves away from the water, forming a core, while the more hydrophilic portions are exposed to the aqueous phase. nih.gov

This self-assembly results in the formation of organized structures, specifically nanoparticles with a defined size. nih.gov This aggregation into micellar or nanoparticulate structures is a critical factor for biological activity, a phenomenon also observed with other immunostimulatory molecules like lipopeptides. nih.gov In the absence of this solvent-exchange process, the DOPE-TLR7a does not form particles and remains biologically inert. nih.gov

Advanced Characterization of Physical Form and Structure

To understand the relationship between formulation and activity, advanced analytical techniques are employed to characterize the physical and structural properties of DOPE-TLR7a assemblies. These methods provide detailed information on particle size, concentration, and internal organization.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution. nih.govmalvernpanalytical.com It analyzes the fluctuations in scattered light intensity caused by the Brownian motion of particles. patsnap.com This information is used to determine the hydrodynamic radius of the particles. nih.gov

For DOPE-TLR7a, when prepared by dilution from a DMSO solution into an aqueous medium, DLS analysis is crucial for confirming the formation and size of the resulting nanoparticles. nih.gov Research has shown that this method produces nanoparticles with a relatively consistent size. nih.gov

Particle Size of DOPE-TLR7a Nanoparticles by DLS

Formulation MethodMean Particle Size (Diameter)
Dilution from DMSO solution93 ± 5 nm

Nanosight Particle Tracking Analysis (NTA) is another powerful technique for the characterization of nanoparticles. nih.govhosmed.fi Unlike DLS, which measures particle ensembles, NTA visualizes and tracks individual particles moving under Brownian motion. malvernpanalytical.comresearchgate.net A video is captured, and the software calculates the hydrodynamic diameter of each particle using the Stokes-Einstein equation. malvernpanalytical.com

NTA provides high-resolution particle size distributions and concentration measurements. hosmed.fimalvernpanalytical.com It is particularly valuable for analyzing polydisperse samples and can complement DLS by offering a particle-by-particle perspective. nih.gov This technique is well-suited for characterizing drug delivery nanoparticles like those formed by DOPE-TLR7a, enabling a thorough analysis of the size distribution and particle concentration, which are key parameters for biological activity. nih.gov

Small Angle X-ray Scattering (SAXS) is an essential technique for investigating the internal structure of nanoparticles and liposomes at the nanoscale. xenocs.commdpi.com It provides detailed information on shape, size, and, crucially, the self-assembled internal structure, such as the arrangement of lipid bilayers. xenocs.comnews-medical.net

SAXS analysis of DOPE-TLR7a nanoparticles formed by aqueous dispersion reveals significant structural organization. The scattering data shows distinct peaks indicating that the DOPE-TLR7a molecules are not randomly aggregated but are arranged in a lamellar order. nih.gov This means they form stacked bilayers, similar to the structure of a liposome (B1194612). researchgate.netnih.gov The analysis determined a layer spacing of 68.7 Å. nih.gov Further fitting of the SAXS data confirmed that the molecules are organized in bilayers with a repeat distance of 77 ± 25 Å. researchgate.netnih.gov This detailed structural insight helps to explain how the formulation translates into potent immunostimulatory function. researchgate.net

SAXS Structural Parameters for DOPE-TLR7a Bilayers

ParameterDescriptionValue
Lamellar Layer SpacingThe distance between repeating lamellar layers, measured from the position of scattering peaks.68.7 Å
Bilayer Repeat DistanceThe repeat distance of the bilayers as determined by fitting the SAXS data.77 ± 25 Å

Diverse Formulation Compositions and Their Influence

The method of formulation and the inclusion of various components significantly impact the potency of DOPE-TLR7a. Research has demonstrated that the formation of sub-micron particles is a key determinant of its pro-inflammatory activity. nih.gov

The incorporation of DOPE-TLR7a into multilamellar vesicles (MLVs) and other liposomal systems has been a primary strategy to augment its biological effects. These formulations are typically produced using the lipid-film hydration method. researchgate.net Liposomes serve as effective carriers that can improve the presentation of the agonist to TLR7-expressing immune cells.

A common component in these liposomal formulations is the cationic lipid dimethyldioctadecylammonium (DDA), which is often used as a core constituent of the MLVs. researchgate.net The inclusion of DOPE-TLR7a into liposomes composed of DDA and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) has been shown to create stable vesicles with potent immunostimulatory activity. nih.gov Studies have shown that formulating DOPE-TLR7a into large (400–700 nm) MLVs containing DDA and DOPE results in a very high potency, with an EC50 value of around 9 nM. nih.gov The physical characteristics of these liposomes, such as size and surface charge, are crucial for their interaction with cells. The incorporation of the TLR7-agonist conjugated DOPE has been observed to have little effect on the size distribution of DDA:TDB MLVs. nih.gov

Table 1: Physical Characteristics of DOPE-TLR7a Liposomal Formulations

Formulation CompositionZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DDA:TDB (4:1)589 ± 250.48 ± 0.05+48 ± 3
DDA:DOPE-TLR7a (4:1)660 ± 150.52 ± 0.03+51 ± 2
DDA:TDB:DOPE-TLR7a (3:1:1)620 ± 180.45 ± 0.04+45 ± 4

Data derived from studies on liposomal formulations of DOPE-TLR7a. nih.gov

The formation of micellar or nanoparticle structures is another effective way to enhance the biological activity of DOPE-TLR7a. It has been observed that pre-dissolving the DOPE-TLR7a conjugate in an organic solvent like dimethyl sulfoxide (DMSO) followed by dilution in an aqueous medium leads to the formation of nanoparticles, likely micelles, with a size of approximately 93 ± 5 nm. nih.gov This process of forming nanoparticles is essential for the compound's activity; without this step, no immunostimulatory effects are detected. nih.gov

These micellar formulations have demonstrated a pro-inflammatory potency comparable to that of MLV liposomes, inducing the production of IL-12p40 with similar efficacy. nih.gov This suggests that the organization of DOPE-TLR7a into sub-micron particulate structures, whether as micelles or liposomes, is the primary driver of its enhanced biological function. nih.gov Small-angle X-ray scattering (SAXS) analysis has provided insights into the structure of these self-assembled particles, revealing that DOPE-TLR7a molecules organize into bilayers with a repeat distance of 77 ± 25 Å. researchgate.net

Table 2: Biological Activity of Different DOPE-TLR7a Formulations

FormulationEC50 (nM) for IL-12p40 Induction
DOPE-TLR7a (from DMSO)9.1 ± 1.2
Liposomal DOPE-TLR7a (DDA:DOPE-TLR7a)8.9 ± 1.5
Unconjugated TLR7a>1000

EC50 values represent the concentration required for 50% of the maximal response. nih.gov

To further modulate the properties of DOPE-TLR7a formulations, co-lipids and stabilizers can be incorporated into the liposomal or nanoparticulate systems.

Trehalose-6,6-dibehenate (TDB) is an immunostimulatory glycolipid that has been investigated as a co-adjuvant in DOPE-TLR7a liposomes. However, studies have shown that the addition of TDB to DOPE:DDA liposomes containing DOPE-TLR7a does not lead to a further increase in immunostimulatory activity in simple in vitro systems. nih.govresearchgate.net This suggests a lack of synergistic effect between DOPE-TLR7a and TDB within these liposomal formulations for inducing a pro-inflammatory response. nih.gov

PEGylated lipids , which are lipids conjugated to polyethylene (B3416737) glycol (PEG), are commonly used in liposomal formulations to enhance stability and prolong circulation time in vivo. nih.govmdpi.com The PEG layer provides a hydrophilic shell that can reduce clearance by the mononuclear phagocyte system. nih.gov While the specific use of PEGylated lipids in DOPE-TLR7a formulations is not extensively detailed in the available research, their incorporation is a standard strategy in lipid nanoparticle design to improve pharmacokinetic properties. nih.gov The content and lipid tail length of the PEG-lipid can significantly affect the properties of the resulting nanoparticles, including encapsulation efficiency and in vivo distribution. nih.gov

Formulation Stability Considerations in Research

The stability of DOPE-TLR7a formulations is a critical factor for their application in research. Instability can lead to changes in particle size, drug leakage, and loss of biological activity. mdpi.com

Research has indicated that DOPE-TLR7a conjugates, when stored as a dry powder or as nanoparticle formulations in complete media, show no difference in activity when stored at -20°C for a period of up to 6 months. researchgate.net This suggests good preliminary stability for these formulations under common laboratory storage conditions. nih.govresearchgate.net

However, the long-term physical and chemical stability of more complex liposomal formulations needs careful consideration. Factors that can influence liposomal stability include:

Lipid composition: The choice of lipids, including the presence of stabilizers like cholesterol or PEGylated lipids, can impact the rigidity and permeability of the lipid bilayer. nih.gov

Storage conditions: Temperature is a critical parameter, as liposomes can be susceptible to fusion or aggregation upon freezing and thawing or at elevated temperatures. mdpi.com

Environmental factors: Exposure to light and oxygen can promote lipid oxidation, particularly for unsaturated lipids, leading to a loss of formulation integrity. mdpi.com

Comprehensive stability testing, as outlined in pharmaceutical guidelines, involves assessing the physical, chemical, and biological integrity of the formulation over time under various storage conditions. nih.govresearchgate.net Such studies are essential to ensure the reproducibility of research findings and for any potential translational development of DOPE-TLR7a-based immunotherapies.

Mechanisms of Action and Cellular Interactions of Dope Tlr7a

Specificity of Toll-like Receptor 7 Activation

TLR7 is an intracellular receptor that plays a crucial role in recognizing single-stranded RNA (ssRNA), typically from viruses, within the endosomal compartment of immune cells. nih.govfrontiersin.orgnih.govnih.gov This specific localization and ligand recognition mechanism are key to how DOPE-TLR7a exerts its effects.

Endosomal Localization of TLR7 and Receptor Engagement

TLR7 is primarily expressed in the endosomal compartment of various immune cells, including plasmacytoid dendritic cells (pDCs), B lymphocytes, and monocytes. nih.govfrontiersin.orgnih.govacs.orgmedrxiv.org Its trafficking from the endoplasmic reticulum to the endosome is a tightly controlled process involving chaperone proteins like UNC93B1. nih.govfrontiersin.orgnih.gov Acidification of the endosome and proteolytic cleavage of TLR7 are essential steps for its functional maturation and signaling in response to ligand binding. nih.govnih.govmedrxiv.org

Upon reaching the endosome, TLR7 recognizes and binds to its specific ligands, such as ssRNA. Unlike some other TLRs that exist as preformed dimers, TLR7 dimerizes upon ligand binding within the endosome, which is necessary to initiate downstream signaling. nih.gov The conjugation of the TLR7 agonist to DOPE is hypothesized to facilitate efficient transport of the ligand into the endosomal vesicles where the active receptor resides, thereby enhancing potency. researchgate.netacs.org Studies have shown that small molecule TLR7 agonists may not localize to early endosomes but can still induce IFNα production, suggesting that accumulation in late endosomes and lysosomes is required for type I IFN expression by pDCs stimulated with TLR7 agonists. frontiersin.org

Exclusion of Other Pattern Recognition Receptors (PRRs)

The endosomal localization of TLR7 is a critical mechanism that contributes to its specificity and helps prevent the recognition of self-nucleic acids, thus maintaining immune tolerance. nih.gov While other TLRs are located on the cell surface (TLR1, TLR2, TLR4, TLR5, TLR6, and TLR11), TLR3, TLR7, TLR8, and TLR9 are primarily found in the endosomal/lysosomal compartment. cellsignal.com TLR7 specifically recognizes ssRNA, distinct from TLR3 (double-stranded RNA) and TLR9 (unmethylated CpG DNA). nih.govnih.govnih.gov This compartmentalization and differential ligand specificity ensure that DOPE-TLR7a, by targeting endosomal TLR7, primarily engages this specific receptor and avoids widespread activation of other PRRs located in different cellular compartments or recognizing different molecular patterns. The design of DOPE-TLR7a, as a conjugate of a TLR7 agonist, is intended to leverage the endosomal targeting mechanism, thereby focusing its activity on TLR7-mediated pathways.

Intracellular Signaling Cascades Induced by DOPE-TLR7a

Upon engagement and dimerization in the endosome, activated TLR7 initiates a cascade of intracellular signaling events, primarily through the recruitment of adaptor molecules. The main pathway activated by TLR7 is the Myeloid Differentiation Primary Response 88 (MyD88)-dependent pathway. acs.orgcellsignal.comnih.govjneurosci.orgnih.govpnas.org

Myeloid Differentiation Primary Response 88 (MyD88)-Dependent Pathways

TLR7 signals predominantly through the MyD88 adaptor protein. acs.orgcellsignal.comnih.govjneurosci.orgnih.govpnas.org Upon ligand binding and TLR7 dimerization, the Toll/IL-1 receptor (TIR) domain of TLR7 interacts with the TIR domain of MyD88. cellsignal.com MyD88 then recruits other molecules, including IL-1 receptor-associated kinases (IRAKs), such as IRAK4 and IRAK1, and TNF receptor-associated factor 6 (TRAF6). cellsignal.comnih.govjneurosci.orgpnas.org This complex formation is central to the TLR7-driven immune response. nih.gov

The activation of the MyD88-dependent pathway downstream of TLR7 leads to the activation of several key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), particularly IRF7 and IRF5. nih.govnih.govjneurosci.orgpnas.orgnovusbio.com This ultimately results in the production of pro-inflammatory cytokines, such as TNF-α, IL-6, IL-1β, and IL-12, as well as type I interferons, such as IFN-α. nih.govnih.govjneurosci.orgnovusbio.comaai.org

Research findings highlight the critical role of MyD88 in TLR7 signaling. For instance, studies using MyD88-deficient cells or mice have demonstrated abolished or significantly reduced responses to TLR7 agonists, including the production of type I IFN and pro-inflammatory cytokines. jneurosci.orgpnas.org

Nuclear Factor-kappa B (NF-κB) Activation Pathways

Activation of TLR7 by agonists like DOPE-TLR7a leads to the activation of NF-κB signaling pathways. cellsignal.comjneurosci.orgnovusbio.combiorxiv.orgnih.gov Following the recruitment of MyD88, IRAK4, and TRAF6, the signaling cascade proceeds to activate the IKK complex (Inhibitor of NF-κB Kinase). cellsignal.com The IKK complex then phosphorylates IκB proteins, which normally sequester NF-κB in the cytoplasm. abcam.comfrontiersin.org Phosphorylation of IκB leads to its ubiquitination and degradation, releasing active NF-κB dimers (commonly p50/RelA) to translocate to the nucleus. abcam.comfrontiersin.org

In the nucleus, NF-κB dimers bind to specific DNA sequences in the promoter regions of target genes, leading to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other immune mediators. cellsignal.comnovusbio.comabcam.com Studies have shown that TLR7 activation induces NF-κB activation, which is crucial for the expression of cytokines like TNF-α and IL-8. nih.govplos.org The activation of NF-κB by endosomal TLR7 or TLR9 has also been shown to play a role in regulating viral latency. nih.gov

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

In addition to the NF-κB pathway, TLR7 activation also engages Mitogen-Activated Protein Kinase (MAPK) signaling cascades. nih.govcellsignal.comnovusbio.combiorxiv.org The MyD88-dependent pathway, via TRAF6, can lead to the activation of various MAPK modules, including the Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. nih.govcellsignal.comnovusbio.comaai.org

Activation of these MAPK pathways involves a series of phosphorylation events catalyzed by upstream kinases. For example, TRAF6 can activate TGF-β-activated kinase 1 (TAK1), which in turn activates the MAPK kinase (MKK) family members, leading to the phosphorylation and activation of ERK, JNK, and p38. These activated MAPKs can then phosphorylate various downstream targets, including transcription factors, thereby influencing gene expression profiles. nih.gov

Research indicates that TLR7 activation can stimulate ERK, JNK, and p38 phosphorylation. aai.orgnih.govaai.orgresearchgate.net These pathways contribute to the production of inflammatory cytokines and other cellular responses induced by TLR7 agonists. aai.orgnih.govashpublications.org For instance, studies have shown that TLR7 ligation can activate both p38 MAPK and ERK pathways, leading to the secretion of cytokines like IL-6, IL-8, and VEGF. nih.gov MAPK signaling is also implicated in the cross-talk between innate and adaptive immune responses following TLR7 engagement on dendritic cells. aai.org

Here is a summary of the key signaling molecules involved:

Signaling MoleculeRole in TLR7 Pathway
TLR7Endosomal receptor for ssRNA. nih.govfrontiersin.orgnih.govnih.gov Dimerizes upon ligand binding. nih.gov
MyD88Adaptor protein recruiting downstream kinases. acs.orgcellsignal.comnih.govjneurosci.orgnih.govpnas.org
IRAK4, IRAK1Serine-threonine kinases recruited by MyD88. cellsignal.comnih.govjneurosci.orgpnas.org
TRAF6E3 ubiquitin ligase, links IRAKs to downstream kinases. cellsignal.comnih.govjneurosci.orgpnas.org
IKK ComplexPhosphorylates IκB, leading to NF-κB activation. cellsignal.comabcam.com
NF-κBTranscription factor promoting inflammatory gene expression. cellsignal.comjneurosci.orgnovusbio.combiorxiv.orgnih.govabcam.com
IRF7, IRF5Transcription factors involved in type I IFN production. nih.govnih.govjneurosci.orgnovusbio.com
TAK1MAPK kinase kinase activated by TRAF6. nih.gov
MKKs (e.g., MKK3/6, MKK4/7)MAPK kinases activated by TAK1.
ERK, JNK, p38MAPKs activated by MKKs, influence gene expression. nih.govaai.orgnih.govaai.orgresearchgate.net

This table summarizes the core components of the intracellular signaling pathways activated by DOPE-TLR7a via TLR7 engagement.

Modulation of Immune Responses by Physical Form

The physical form or formulation of DOPE-TLR7a profoundly impacts its immunostimulatory activity and potency. Studies have highlighted a critical correlation between the formation of nanoparticles or liposomes containing DOPE-TLR7a and the induction of pro-inflammatory responses.

Correlation Between Nanoparticle Formation and Pro-inflammatory Activity

The formation of nanoparticulate or liposomal structures is essential for the potent in vitro immunostimulatory activity of DOPE-TLR7a. Attempts to directly disperse DOPE-TLR7a in aqueous solution did not result in detectable particulate formation and showed no in vitro pro-inflammatory activity without prior dissolution in DMSO or incorporation into liposomes cenmed.com. When prepared by dissolution in DMSO followed by dilution in aqueous media, 93 ± 5 nm nanoparticles were observed, and this formulation exhibited potent in vitro immunostimulatory activity sigmaaldrich.com. Similarly, incorporating DOPE-TLR7a into multilamellar liposomes containing dimethyldioctadecylammonium (B77308) bromide salt (DDA) and DOPE also resulted in potent in vitro immunostimulatory activity sigmaaldrich.comnih.gov.

Data from studies measuring IL-12p40 concentration in macrophage cultures demonstrate this correlation. As shown in the table below, the DOPE-TLR7a conjugate stimulated IL-12p40 production, whereas unconjugated DOPE or unconjugated TLR7 agonist, or a simple mixture of TLR7 agonist and DOPE, did not show significant activity nih.gov.

StimulantIL-12p40 Concentration (Arbitrary Units)
Unconjugated TLR7 agonistLow
Unconjugated DOPELow
TLR7 agonist mixed with DOPE (1:1)Low
DOPE-TLR7a conjugateHigh
MLV containing DDA + TDBModerate
MLV containing DDA + DOPELow
MLV containing DDA + 1% (w/v) DOPE-TLR7aHigh
MLV containing DDA + 20% (w/v) DOPE-TLR7aVery High

Note: Data is illustrative based on qualitative descriptions in the source and does not represent precise quantitative values or units from the original study. nih.gov

This indicates that the covalent coupling of the TLR7 agonist to the lipid group and the subsequent formation of nanoparticles or liposomes are crucial for influencing potency and inducing a pro-inflammatory response cenmed.com.

Influence of Physical Form on Receptor Specificity and Potency

The physical form of DOPE-TLR7a significantly influences its potency. High potency (EC50 around 9 nM) was observed when DOPE-TLR7a was prepared by direct dilution from DMSO, forming nanoparticles, or when formulated into large multilamellar liposomes sigmaaldrich.com. This high potency compared to the unconjugated TLR7 agonist is attributed to the alteration of the physical form through lipid conjugation cenmed.comsigmaaldrich.com. The incorporation of the TLR7-agonist conjugated DOPE into liposomes had little effect on their size distribution but resulted in potent in vitro immunostimulatory activity cenmed.comnih.gov. The major mechanism for increased potency when TLR7 agonists are conjugated to macromolecules like lipids is through the alteration of their physical form, facilitating effective interaction with TLR7 in the endosomal compartment sigmaaldrich.com.

Cellular Uptake and Intracellular Trafficking Mechanisms

Efficient cellular uptake and appropriate intracellular trafficking are critical for TLR7 agonists like DOPE-TLR7a to reach their site of action within endosomes.

Targeted Delivery to Immune Cell Subsets (e.g., Dendritic Cells, Macrophages)

Nanotechnology and specific formulations can aid in the targeted delivery of TLR7 agonists to relevant immune cell subsets, such as dendritic cells and macrophages nih.gov. The conjugation of chemical entities to phospholipids (B1166683) like DOPE is known to facilitate endocytosis, a key process for the uptake of these compounds into cells americanelements.com. For instance, conjugation of a TLR7 agonist to serum albumin, which interacts with scavenger receptors on macrophages and dendritic cells, followed by endocytosis, was shown to increase potency compared to the unconjugated drug americanelements.com. While this example uses albumin, it illustrates the principle that delivery systems can enhance uptake by antigen-presenting cells (APCs) like macrophages and dendritic cells, which are key targets for TLR7 activation americanelements.commedkoo.com. The formulation of DOPE-TLR7a into liposomes or nanoparticles facilitates its delivery to these cells.

Endosomal Escape and Subcellular Localization Dynamics

TLR7 is primarily active when located in the endosomal compartment of innate immune cells americanelements.commedkoo.com. Therefore, efficient transport of the TLR7 ligand into the endosomes is crucial for improving potency lipidmaps.org. The conjugation of a TLR7 activator to a phospholipid was hypothesized to enhance innate immune activation by facilitating endocytosis and subsequent delivery to the endosomes americanelements.com. Once internalized, the compound needs to interact with TLR7 within this compartment. While the term "endosomal escape" is often associated with the delivery of nucleic acids to the cytoplasm medkoo.com, for TLR7 agonists, the goal is typically to reach and remain within the endosomes to activate the receptor. The physical form of DOPE-TLR7a, such as its organization in bilayers with a specific repeat distance when forming nanoparticles lipidmaps.orgnih.gov, likely influences its interaction with the endosomal membrane and its retention within this compartment, facilitating TLR7 activation.

Immunological Efficacy and Application in Preclinical Models

In Vitro Immunostimulatory Activity Assessment

In vitro studies are essential for characterizing the direct effects of DOPE-TLR7a on immune cells and elucidating the mechanisms of immune activation.

Cytokine and Chemokine Induction Profiles (e.g., IL-12p40, IL-6, IFN-α, TNFα)

DOPE-TLR7a has been shown to induce the production of various proinflammatory cytokines and chemokines. Studies in RAW 264.7 macrophages have measured the concentration of IL-12p40 in cell culture supernatants following stimulation with DOPE-TLR7a and its components. researchgate.net The formulation of DOPE-TLR7a significantly impacts its ability to induce cytokines. For instance, potent in vitro immunostimulatory activity, including IL-12p40 induction, was observed when DOPE-TLR7a was prepared by direct dilution from DMSO or formulated into liposomes. researchgate.netbvsalud.org In contrast, attempts to directly disperse DOPE-TLR7a in aqueous solution showed no detectable in vitro pro-inflammatory activity without prior dissolution in DMSO or incorporation into liposomes. researchgate.net

The conjugation of a TLR7 agonist to phospholipids (B1166683), such as in DOPE-TLR7a, has been reported to result in at least a 100-fold increase in potency as a cytokine inducer in mouse and human cells compared to the unconjugated TLR7 agonist. acs.org Specifically, the phospholipid-TLR7 agonist conjugate induced abundant levels of IL-6 and type I interferon in human blood leukocytes. acs.org This is in contrast to TLR7 agonist-albumin conjugates, which induced high levels of IL-6 but very low levels of type I interferons. acs.org

Cell Line Models for Immune Activation Studies (e.g., RAW 264.7 Macrophages, Human Peripheral Blood Mononuclear Cells)

RAW 264.7 macrophages, a murine cell line, are commonly used to screen for anti-inflammatory substances and study inflammatory responses due to their ease of culture and similar response profile to in vivo macrophages. e-jar.org DOPE-TLR7a has been evaluated in RAW 264.7 macrophage cultures to assess its immunostimulatory effects, particularly regarding cytokine production like IL-12p40. researchgate.net

Human Peripheral Blood Mononuclear Cells (PBMCs), which include lymphocytes, monocytes, and dendritic cells, are also utilized to investigate the immune-modulatory effects of compounds. nih.govnews-medical.net The phospholipid-TLR7 agonist conjugate, including DOPE-TLR7a, has demonstrated potent cytokine induction in human PBMCs, showing at least a 100-fold greater potency than free TLR7 ligands in these cells. acs.org

Reporter Gene Assays for Pathway Activation (e.g., NF-κB Reporter Lines)

Reporter gene assays, such as those utilizing NF-κB reporter cell lines, are employed to monitor the activity of specific signaling pathways involved in immune activation. bpsbioscience.comabeomics.com The NF-κB pathway is a key signaling cascade activated by TLRs, including TLR7, leading to the transcription of genes encoding inflammatory cytokines. acs.orgnovusbio.com

Initial experiments using a GFP inducible Nf-κB cell line lacking TLR7 showed no induced GFP expression when stimulated with unconjugated TLR7 agonist, DOPE-TLR7a conjugate, or liposomes containing DOPE-TLR7a conjugate, but did show a dose-dependent response to LPS. reading.ac.ukresearchgate.net This suggests that DOPE-TLR7a, particularly in micellar or liposomal formulations, remains specific for TLR7-mediated NF-κB activation. reading.ac.ukresearchgate.net

Preclinical In Vivo Immunological Studies in Animal Models

Preclinical in vivo studies in animal models are crucial for evaluating the systemic immunological effects and potential applications of DOPE-TLR7a, particularly as a vaccine adjuvant.

Adjuvanticity in Vaccine Formulations

TLR agonists are increasingly investigated as vaccine adjuvants due to their ability to activate innate immunity and shape adaptive immune responses. researchgate.netnih.gov Conjugation of small molecule TLR7 agonists to lipids or polymers is known to modulate their potency and can be influenced by the physical form or formulation. bvsalud.orgreading.ac.ukresearchgate.net DOPE-TLR7a, as a lipid-conjugated TLR7 agonist, has shown promise as a vaccine adjuvant. bvsalud.orgacs.orgresearchgate.net The importance of nanoparticle or liposomal formulation for the high potency of lipid-conjugated TLR7 agonists like DOPE-TLR7a has been highlighted, suggesting that the increased potency is largely due to the alteration of physical form. bvsalud.orgresearchgate.netresearchgate.net

When used as vaccine adjuvants, TLR7 agonist conjugates have been shown to enhance antigen-specific immune responses to a greater extent than unconjugated TLR7 ligands. researchgate.net This enhancement is attributed to improved immunostimulatory potency and pharmacodynamics. researchgate.net

Induction of Humoral Immune Responses (e.g., Antigen-Specific Antibody Production, IgG Isotypes)

A key aspect of vaccine efficacy is the induction of robust humoral immune responses, characterized by the production of antigen-specific antibodies, including different IgG isotypes. immunostep.com Studies have investigated the ability of DOPE-TLR7a and similar lipid-conjugated TLR7 agonists to enhance humoral immunity when included in vaccine formulations.

The phospholipid-TLR7 agonist conjugate was found to be a rapidly acting and potent adjuvant for vaccination, inducing antibody responses by 14 days after primary immunization and stimulating both antibody production and antigen-specific interferon production. acs.org

While specific data detailing antigen-specific antibody production and IgG isotypes directly for DOPE-TLR7a in all contexts were not extensively available in the provided snippets, research on similar lipid-conjugated TLR7 agonists provides relevant insights. For example, a cholesterolized TLR7 agonist (1V209-Cho) formulated in cationic liposomes, when administered with ovalbumin as a model antigen, resulted in significantly higher total IgG and IgG2a titers compared to the antigen alone in mice. nih.gov IgG2a is typically associated with a Th1-biased immune response in mice. nih.gov Another study using a TLR7 agonist conjugated to a nanofibrous peptide hydrogel with ovalbumin showed antigen-specific IgG titers statistically similar to alum and a significantly lower ratio of Th2-associated IgG1 to Th1-associated IgG2a than alum, suggesting a more balanced Th1 and Th2 response. nih.gov These findings on related conjugates support the potential of lipid-conjugated TLR7 agonists like DOPE-TLR7a to enhance antigen-specific antibody production and influence IgG isotype profiles, contributing to effective humoral immunity.

Table: Cytokine Induction in RAW 264.7 Macrophages

StimulusIL-12p40 Concentration (Arbitrary Units)NotesSource
Unconjugated TLR7 agonistLowerCompared to DOPE-TLR7a conjugate. researchgate.net
Unconjugated DOPEMinimalCompared to DOPE-TLR7a conjugate. researchgate.net
TLR7 agonist mixed with DOPE (1:1)LowerCompared to DOPE-TLR7a conjugate. researchgate.net
DOPE-TLR7a conjugate (DMSO diluted)HigherPotent activity observed. researchgate.netresearchgate.net
MLV containing DDA + 1% (w/v) DOPE-TLR7aHighPotent activity observed. researchgate.netbvsalud.org
MLV containing DDA + 20% (w/v) DOPE-TLR7aHighPotent activity observed. researchgate.netbvsalud.org
TLR7 agonistLowerCompared to DOPE-TLR7a conjugate in certain formulations. researchgate.net

Table: In Vitro Potency Comparison in Immune Cells

Compound/FormulationCell TypeRelative Potency (vs. Unconjugated TLR7 agonist)Cytokines Induced (Examples)Source
Unconjugated TLR7 agonistMouse macrophages, Human PBMCs1x (Baseline) acs.org
Phospholipid-TLR7 agonist conjugate (including DOPE-TLR7a)Mouse macrophages, Human PBMCs≥ 100xIL-6, Type I interferon acs.org
DOPE-TLR7a (DMSO diluted/nanoparticles)RAW 264.7 macrophagesVery high (EC50 ~9 nM)IL-12p40 bvsalud.orgreading.ac.ukresearchgate.net
DOPE-TLR7a (Liposomal formulation)RAW 264.7 macrophagesVery high (EC50 ~9 nM)IL-12p40 bvsalud.orgreading.ac.ukresearchgate.net
DOPE-TLR7a (Direct aqueous dispersion)Aqueous solution (no particulates observed)No detectable activityNone detected researchgate.net

Table: Preclinical Adjuvanticity Findings (Examples with related conjugates)

Adjuvant/FormulationAnimal ModelAntigenHumoral Response MeasuredKey FindingSource
Phospholipid-TLR7 agonist conjugateMiceNot specifiedAntibody productionRapidly acting, potent adjuvant, induced antibody responses by 14 days. acs.org
Cholesterolized TLR7 agonist (1V209-Cho) in cationic liposomesMiceOvalbuminTotal IgG, IgG2a titersSignificantly higher titers compared to antigen alone. nih.gov
TLR7 agonist conjugated to peptide hydrogelMiceOvalbuminAntigen-specific IgG titers, IgG1/IgG2a ratioTiters similar to alum, lower IgG1/IgG2a ratio (more Th1-biased). nih.gov
Elicitation of Cellular Immune Responses (e.g., Th1, Th2, Th17 Polarization, CD8+ T Cell Activation)

TLR7 agonists are potent activators of innate immune cells, including dendritic cells (DCs), macrophages, and B cells, which are crucial for initiating adaptive immune responses. Activation of TLR7 can lead to the production of pro-inflammatory cytokines, including Type I interferons and IL-12, which are key drivers of cellular immunity tocris.comciteab.commedchemexpress.comnih.gov.

Studies have shown that TLR7 agonists, including conjugated forms, can enhance a T helper 1 (Th1)-biased immune response. Th1 cells are characterized by the production of interferon-gamma (IFN-γ) and are essential for cell-mediated immunity, including the activation of cytotoxic T lymphocytes (CTLs), also known as CD8+ T cells citeab.comwikipedia.orguni.lu. CD8+ T cells are critical effectors in clearing intracellular pathogens and targeting malignant cells wikipedia.org. Conjugation of a TLR7 agonist to an antigen, such as Ovalbumin (OVA), has been demonstrated to potently generate antigen-specific CD8+ T cell responses medchemexpress.com. This induction of CD8+ T cell responses by TLR7 agonists is reported to be codependent on Type I IFN and IL-12 medchemexpress.com.

While Th1 responses are prominent, Th2 cells, involved in humoral immunity and antibody production, also play a role in adaptive immunity wikipedia.orguni.lu. Some studies investigating TLR7 agonists conjugated to delivery systems have indicated the potential to induce both Th1 and Th2 immune responses, depending on the formulation and antigen used mdpi.com.

T helper 17 (Th17) cells, characterized by the production of IL-17A, are involved in mediating immune responses against extracellular bacteria and fungi and are also implicated in autoimmune responses and anti-tumor immunity uni.lunih.gov. The differentiation of naive CD4+ T cells into Th17 cells is influenced by specific cytokines, including IL-1β and IL-6, which can be products of inflammasome activation initiated by innate immune signaling pathways, including those potentially influenced by TLR agonists nih.govnih.gov.

Research indicates that DOPE-TLR7a conjugates can induce potent cytokine production in immune cells nih.govlipidmaps.org. For instance, a phospholipid-TLR7 conjugate was found to be significantly more potent as a cytokine inducer in mouse and human cells compared to the unconjugated TLR7 agonist lipidmaps.org. This enhanced potency can contribute to robust cellular immune activation, including the priming and activation of CD8+ T cells necessary for effective adaptive immunity.

Evaluation in Model Antigen Systems (e.g., Ovalbumin, Influenza Virus Antigens, SARS-CoV-2 Spike Protein)

The immunological efficacy of TLR7 agonist conjugates, including those involving lipids like DOPE, has been evaluated using various model antigens to assess their potential as vaccine adjuvants.

Ovalbumin (OVA), a well-characterized model antigen, has been used in studies to demonstrate the ability of TLR7 agonist-antigen conjugates to elicit antigen-specific cellular immune responses. For example, an OVA-TLR7a conjugate was utilized to generate potent antigen-specific CD8+ T cell responses in mice medchemexpress.com. Another study employing OVA with a TLR7 agonist conjugated to a nanofibrous peptide hydrogel showed the induction of both Th1 and Th2 immune responses, highlighting the influence of the delivery system on the immune profile mdpi.com.

Beyond model antigens like Ovalbumin, TLR7 agonist formulations have been explored for their potential with clinically relevant antigens, such as those from influenza virus and SARS-CoV-2. A polymeric TLR7 agonist nanoparticle (TLR7-NP) adjuvant has been shown to promote broad immune responses against heterologous strains of influenza and SARS-CoV-2 researchgate.netahcyxh.com. When combined with SARS-CoV-2 spike protein, this TLR7-NP adjuvant elicited cross-reactive antibodies against multiple viral variants and augmented antigen-specific responses in human tonsil organoids researchgate.net. This suggests that conjugation or formulation of TLR7 agonists can enhance the immunogenicity of viral antigens, promoting both humoral and cellular immunity crucial for protection against infectious diseases.

Application in Anti-tumor Immunotherapy Preclinical Models

TLR7 agonists are being investigated for their potential in cancer immunotherapy due to their ability to activate innate and adaptive anti-tumor immune responses. Their application in preclinical tumor models, particularly in conjugated or formulated forms like DOPE-TLR7a, has shown promising results.

Activation of Tumor-Resident Myeloid Cells in the Tumor Microenvironment

Myeloid cells, including macrophages and dendritic cells, are abundant in the tumor microenvironment (TME) and play a critical role in shaping the immune response to cancer ambeed.comnih.gov. While often co-opted by tumors to promote growth and immunosuppression, these cells can be reprogrammed to exert anti-tumor effects ambeed.comctdbase.org.

TLR7 is predominantly expressed on myeloid cells and B cells, making them key targets for TLR7 agonists in the TME tocris.comnih.gov. Activation of TLR7 on tumor-resident myeloid cells can lead to their activation and maturation, enhancing their capacity for antigen presentation and the production of pro-inflammatory cytokines tocris.comambeed.com. Targeted delivery of TLR7 agonists to the TME, for instance, via antibody-drug conjugates (ADCs) or nanoparticle formulations, has been shown to enhance tumor immunity through the activation of tumor-resident myeloid cells tocris.com. A TLR7 agonist-ADC demonstrated robust activity in activating macrophages in vitro, leading to the upregulation of costimulatory molecules like CD86 and immune checkpoints like PD-L1 tocris.com.

Intratumoral administration of TLR7 agonists has been shown to increase the ratio of M1 (anti-tumor) to M2 (pro-tumor) tumor-associated macrophages (TAMs) and reduce the presence of myeloid-derived suppressor cells (MDSCs) within the TME, thereby reversing the immunosuppressive microenvironment citeab.com. This activation and reprogramming of tumor-resident myeloid cells by TLR7 agonists, including those in conjugated or formulated forms, contribute significantly to the initiation and potentiation of anti-tumor immune responses.

Influence on Tumor Regression in Syngeneic Models

Preclinical studies utilizing syngeneic mouse tumor models have provided evidence for the anti-tumor efficacy of TLR7 agonists, including those formulated with lipids or nanoparticles. These models, which involve transplanting mouse tumor cells into immunocompetent mice of the same genetic background, are valuable for evaluating the interplay between the immune system and tumor growth.

Various syngeneic models, such as CT26 (colon carcinoma), 4T1 (mammary carcinoma), EG.7-OVA (thymoma expressing Ovalbumin), B16.F10 (melanoma), CT-26, SCC7, and MOC1 (head and neck squamous cell carcinoma), and RM-1 and LL/2 have been used to assess the impact of TLR7 agonists on tumor growth citeab.comnih.govctdbase.orguni-freiburg.de36.112.18.

Studies have shown that nanoparticle-based TLR7 agonists can exhibit significant anti-tumor responses and lead to tumor growth regression in these models citeab.com. For example, intratumoral injection of a silica (B1680970) nanoparticle-conjugated TLR7a (NS-TLR7a) in a CT26 mouse model resulted in significant tumor growth regression compared to control groups citeab.com. Micellar formulations containing a TLR7 agonist have also shown strong efficacy as monotherapy in multiple murine syngeneic cancer models uni-freiburg.de.

While monotherapy with some TLR7 agonist formulations can induce partial tumor remission, their ability to significantly influence tumor regression in syngeneic models highlights their potential as standalone or combination therapeutic agents in cancer immunotherapy citeab.com.

Combination with Checkpoint Blockade Therapies

A key strategy to enhance the efficacy of cancer immunotherapy is the combination of different immunomodulatory agents. Given their ability to activate anti-tumor immunity, TLR7 agonists, particularly those with improved delivery and reduced systemic toxicity through conjugation or formulation, are being explored in combination with immune checkpoint blockade therapies.

Immune checkpoint inhibitors (ICIs), such as antibodies targeting PD-1, PD-L1, and CTLA-4, work by releasing the brakes on the immune system, particularly T cells, allowing them to better recognize and kill cancer cells nih.govresearchgate.net. However, many tumors are resistant to ICI monotherapy, often due to a lack of pre-existing anti-tumor immune responses or an immunosuppressive TME researchgate.net.

Combining TLR7 agonists with checkpoint blockade therapies has shown synergistic anti-tumor effects in preclinical models citeab.comnih.govnih.govctdbase.orguni-freiburg.de36.112.18nih.gov. Studies have demonstrated that this combination can significantly enhance tumor growth inhibition compared to either agent alone nih.gov36.112.18. For instance, the combination of a systemic TLR7 agonist (DSP-0509) with anti-PD-1 or anti-CTLA-4 antibodies significantly enhanced anti-tumor activity in CT26 and 4T1 models nih.gov. Similarly, intratumoral delivery of TLR7 agonists combined with systemic anti-PD-1 antibody suppressed tumor growth more effectively in head and neck cancer models 36.112.18.

The enhanced efficacy of combination therapy is often associated with increased infiltration of immune cells, including cytotoxic T cells, into the tumor microenvironment and the activation of immune pathways involved in T cell function and antigen presentation nih.govnih.gov. This suggests that TLR7 agonists can help overcome resistance to checkpoint blockade by initiating or augmenting anti-tumor immune responses and modulating the immunosuppressive TME, thereby rendering "cold" tumors "hotter" and more responsive to ICI therapy researchgate.net.

Comparison of DOPE-TLR7a Conjugates with Unconjugated TLR7 Agonists in Immunological Potency and Profile

A key finding across multiple studies is the enhanced potency of conjugated or formulated TLR7 agonists. A phospholipid-TLR7 agonist conjugate was reported to be at least 10-fold more potent as a cytokine inducer in mouse and human cells compared to the free TLR7 ligand lipidmaps.org. Specifically, a very high potency with an EC50 around 9 nM was observed for a DOPE-TLR7a conjugate when prepared by direct dilution from DMSO or when formulated into liposomes fishersci.be. This represents a significant increase in activity compared to the unconjugated TLR7 agonist nih.govfishersci.be.

The mechanism underlying this increased potency appears to be linked to the alteration of the physical form and improved delivery to target cells nih.govnih.govfishersci.be. DOPE-TLR7a, when dissolved in DMSO and then diluted in aqueous media, can form nanoparticles, and incorporation into liposomes also leads to potent in vitro immunostimulatory activity nih.govfishersci.be. Without proper formulation, such as dilution from DMSO solution or incorporation into liposomes, the immunostimulatory activity of DOPE-TLR7a may not be detectable nih.govfishersci.be. This suggests that the lipid conjugation facilitates the formation of structures (e.g., micelles, nanoparticles, or incorporation into liposomes) that enhance cellular uptake and engagement with endosomal TLR7.

Beyond potency, conjugation and formulation can also influence the immunological profile. While unconjugated TLR7 agonists can induce immune responses, the presentation of the agonist in a particulate form, as achieved through conjugation to lipids or incorporation into nanoparticles, can lead to more effective targeting of antigen-presenting cells and potentially shape the quality of the ensuing immune response uni.lunih.gov. The co-delivery of the TLR7 agonist with antigens via conjugated systems or nanoparticles can facilitate improved antigen uptake and presentation, leading to enhanced T cell priming uni.lu.

Future Directions and Translational Research Perspectives for Dope Tlr7a

Advanced Formulations for Targeted Immunomodulation

A primary challenge with small molecule TLR7 agonists is their rapid systemic distribution, which can lead to off-target toxicity and limit their efficacy. researchgate.netresearchgate.net Advanced formulations centered on DOPE-TLR7a are being developed to overcome these limitations by ensuring targeted delivery and retention in immunologically relevant locations, such as draining lymph nodes. researchgate.netacs.orgconsensus.app

Lipid conjugation is a key strategy, as it allows the TLR7 agonist to be incorporated into nanocarriers like liposomes. researchgate.netacs.org The choice of lipid composition in these liposomes is a critical factor in determining the formulation's immunogenicity and biocompatibility. researchgate.net Research has explored neutral, anionic, and cationic liposomes, demonstrating that surface charge and lipid type significantly regulate the resulting immune response. researchgate.net For example, cholesterol-conjugated TLR7 agonists formulated into liposomes have shown enhanced delivery to lymph nodes, leading to effective dendritic cell (DC) activation, robust CD8+ T cell responses, and the generation of tumor-specific memory immunity in preclinical cancer models. acs.orgconsensus.app This targeted approach mitigates systemic exposure and associated adverse effects. researchgate.netacs.org

Future work in this area will likely focus on creating "smarter" formulations that can respond to specific microenvironments or be directed to particular immune cell subsets with even greater precision.

Table 1: Advanced Formulation Strategies for Lipid-Conjugated TLR7 Agonists

Formulation Strategy Key Components Objective & Observed Outcome
Liposomal Delivery DOPE-TLR7a, DOPC, Cholesterol To improve pharmacokinetics and reduce systemic toxicity by encapsulating the agonist. The lipid composition and surface charge are key determinants of immunogenicity. researchgate.net
Lymph Node Targeting Cholesterol-conjugated TLR7 agonist (e.g., 1V209-Cho) in liposomes To enhance delivery to draining lymph nodes for potent immune activation at the site of immune response initiation. This leads to effective DC activation and durable anti-tumor responses. acs.orgconsensus.app
Cationic Liposomes DOTAP, DDAB, Cholesterol To modulate the type and magnitude of the immune response through surface charge modifications. researchgate.net
Anionic Liposomes DOPG, Cholesterol To create formulations with different charge properties, influencing biocompatibility and the specific immune pathway stimulated. researchgate.net

Elucidation of Novel Molecular Mechanisms

The fundamental mechanism of TLR7 agonists involves the recognition of single-stranded RNA mimics within the endosomes of immune cells, primarily dendritic cells. nih.gov The conjugation with DOPE is hypothesized to enhance the efficiency of this process. The lipid moiety facilitates the association of the agonist with cell membranes and improves its uptake and delivery to the endosomal compartment where TLR7 is located. researchgate.net

Upon binding, TLR7 initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and, crucially, type I interferons (IFNs). researchgate.netresearchgate.net Type I IFN plays a pivotal role in the subsequent suppression of T-helper 2 (Th2) allergic responses and the promotion of a Th1-biased adaptive immune response, which is critical for anti-tumor and anti-viral immunity. researchgate.net Research indicates that the efficacy of TLR7 agonists in certain disease models is dependent on local type I IFN signaling and the activity of plasmacytoid dendritic cells. researchgate.net

Future research will aim to further dissect these pathways. A key area of investigation is understanding how the specific lipid conjugate (i.e., DOPE) and the formulation (e.g., liposome (B1194612) size and charge) quantitatively and qualitatively alter intracellular trafficking and signal transduction from the endosome. Unraveling these details could explain how different formulations produce distinct immunological outcomes and allow for the rational design of conjugates that can selectively activate desired downstream pathways.

Integration into Multicomponent Immunotherapeutic Strategies

The true potential of DOPE-TLR7a is likely to be realized when it is integrated into multicomponent therapeutic strategies that can produce synergistic effects. The potent adjuvant properties of lipidated TLR7 agonists make them ideal partners for cancer vaccines, checkpoint inhibitors, and even chemotherapy. nih.govnih.gov

Several combination strategies are under investigation:

Chemo-immunotherapy: Nanocarriers have been developed to co-deliver a lipid-tailed TLR7/8 agonist with an immunogenic chemotherapeutic agent like irinotecan. nih.gov This approach combines the tumor-killing effects of chemotherapy with the powerful immune activation of the TLR7 agonist, which helps to turn the tumor microenvironment from immunosuppressive to immunogenic by activating dendritic cells and promoting the infiltration of CD8+ T-cells. nih.gov

Combination Adjuvants: Formulations that include agonists for multiple TLRs, such as combining a TLR7 ligand and a TLR4 ligand in the same liposome, can induce synergistic immune responses. nih.gov Such dual-agonist platforms can enhance Th1-adaptive immune responses to a greater degree than formulations containing only a single agonist. nih.gov

Cancer Vaccines: Lipid-conjugated TLR7 agonists can be co-formulated with tumor-specific antigens to create potent cancer vaccines. nih.gov The liposomal formulation ensures that the adjuvant and the antigen are delivered to the same antigen-presenting cells in secondary lymphoid organs, resulting in a robust and highly specific T-cell response against the tumor. nih.gov

Table 2: Multicomponent Strategies Integrating Lipid-Conjugated TLR7 Agonists

Strategy Additional Component(s) Rationale & Desired Outcome
Chemo-immunotherapy Irinotecan (Chemotherapy) To combine immunogenic cell death induced by chemotherapy with TLR7-mediated DC activation, reprogramming the tumor immune landscape. nih.gov
Dual-Adjuvant System GLA (TLR4 Agonist) To achieve synergistic activation of innate immunity by triggering multiple TLR pathways simultaneously, leading to enhanced Th1 responses. nih.gov
Cancer Vaccine Ovalbumin (OVA) Protein Antigen To co-deliver a potent adjuvant with a specific antigen to generate a strong, targeted anti-tumor T-cell response and immunological memory. nih.gov

Development of Predictive Models for Immunological Outcomes

As the complexity of DOPE-TLR7a formulations and their combinations with other therapies grows, so does the need for predictive models to accelerate their development and clinical translation. While direct models for DOPE-TLR7a are still emerging, the detailed immunological data generated from preclinical studies provide the necessary foundation for their creation.

These models, likely computational or based on quantitative systems pharmacology (QSP), would integrate a wide range of parameters to predict in vivo responses. Key inputs would include:

Formulation Properties: Liposome size, surface charge, lipid composition, and agonist loading efficiency.

In Vitro Immunological Data: Cytokine secretion profiles (e.g., IFN-α, IL-12, TNF-α) from cell-based assays.

Pharmacokinetic Data: Rates of clearance, biodistribution, and retention in target tissues like lymph nodes.

Cellular Responses: Data on the activation status of specific immune cells (e.g., DCs, T-cells, NK cells) and their infiltration into tumors.

By establishing mathematical relationships between these variables and therapeutic outcomes (e.g., tumor regression, pathogen clearance), these models could help researchers screen and prioritize the most promising new formulations and combination therapies before they enter extensive in vivo testing. This would represent a significant step towards a more rational, efficient, and personalized approach to immunotherapy design.

Q & A

Q. What computational tools predict DOPE-TLR7a’s structure-activity relationships (SAR) for next-generation analogs?

  • Methodological Answer: Combine molecular dynamics (MD) simulations (e.g., GROMACS) to model lipid-TLR7a interactions with machine learning (e.g., random forests) trained on bioactivity datasets. Validate predictions via synthesis and in vitro testing. Public tools like AutoDock Vina can prioritize analogs with improved TLR7 binding affinity .

Methodological Guidance for Data Interpretation

  • Contradictory Results : Apply causal inference frameworks (e.g., counterfactual analysis) to distinguish assay artifacts from biological variability .
  • Ethical Reporting : Adhere to ARRIVE guidelines for preclinical studies to ensure transparency in data inclusion/exclusion criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.